![molecular formula C17H16BrNO2 B2761495 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline CAS No. 434305-83-6](/img/structure/B2761495.png)
1-[(4-Bromo-2-methylphenoxy)acetyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(4-Bromo-2-methylphenoxy)acetyl]indoline” is a chemical compound with the molecular formula C17H16BrNO2 . It is a type of indole derivative .
Synthesis Analysis
Indole derivatives are significant in natural products and drugs. They play a main role in cell biology . The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological activities .Molecular Structure Analysis
The molecular structure of “1-[(4-Bromo-2-methylphenoxy)acetyl]indoline” consists of a bromo-methylphenoxy group attached to an acetylindoline group . The molecular weight of this compound is 346.224.Chemical Reactions Analysis
The synthesis of indole derivatives involves various chemical reactions. For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .Scientific Research Applications
Metabolomic Markers for Autism Spectrum Disorder
Recent advancements in metabolomics have suggested potential diagnostic markers for autism spectrum disorder (ASD), including the identification of various metabolites through ultra-high performance liquid chromatography-tandem triple quadrupole mass spectrometry. Among these, indole-3-acetic acid and indoxyl sulfate, related to gut bacteria metabolism, were found to be elevated in patients with ASD. This discovery points towards the gut-brain axis's role in ASD and highlights the potential of metabolomic markers in diagnosing and understanding ASD's underlying mechanisms (Olešová et al., 2020).
Metabolic Footprint of Diabetes in an Epidemiological Setting
In a multiplatform metabolomics study, researchers investigated the metabolic footprint of diabetes in a population-based setting. The study utilized nuclear magnetic resonance and tandem mass spectrometry to analyze blood samples, identifying various metabolites associated with diabetes. Indoxyl sulfate, among others, was highlighted as a metabolic marker, suggesting its role in the complex metabolic alterations observed in diabetic patients. This research underscores the importance of metabolomics in elucidating diabetes's metabolic pathways and identifying potential targets for intervention (Suhre et al., 2010).
Environmental Exposures and Endocrine Disruption
The prevalence of endocrine-disrupting compounds in the environment and their potential impact on human health has been a growing concern. Studies have identified various phenolic halogenated compounds (PHCs), including brominated and chlorinated derivatives, in human plasma. These compounds, such as indoxyl sulfate, have been associated with endocrine disruption and other adverse health effects. The research highlights the need for understanding the environmental exposures to these compounds and their implications for human health (Hovander et al., 2002).
Chronic Kidney Disease and Uremic Toxins
Chronic kidney disease (CKD) involves the accumulation of uremic toxins, such as indoxyl sulfate, which exacerbate the disease's progression and contribute to cardiovascular risk. Research has focused on understanding the mechanisms by which these toxins induce endothelial dysfunction and oxidative stress. Findings suggest that interventions aimed at reducing the levels of these toxins could improve outcomes in CKD patients by alleviating endothelial dysfunction and reducing cardiovascular risk (Yu et al., 2011).
properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12-10-14(18)6-7-16(12)21-11-17(20)19-9-8-13-4-2-3-5-15(13)19/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGWFSYJFZKSNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromo-2-methylphenoxy)acetyl]indoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.